molecular formula C12H12N4O6 B14604928 Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate CAS No. 61145-13-9

Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate

Cat. No.: B14604928
CAS No.: 61145-13-9
M. Wt: 308.25 g/mol
InChI Key: PCMNUZIMEGIQLV-UHFFFAOYSA-N
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Description

Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate is a chemical compound with the molecular formula C₁₂H₁₂N₄O₆. It belongs to a group of stereoisomers and is characterized by the presence of a diazenyl group attached to a dinitrophenyl ring and an ethyl ester moiety

Preparation Methods

The synthesis of Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitroaniline under specific conditions. The reaction is facilitated by the presence of a base, such as sodium ethoxide, which promotes the formation of the diazenyl linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets. The diazenyl group can undergo cleavage to release reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A precursor in its synthesis, known for its reactivity in various organic reactions.

    2,4-Dinitroaniline: Another precursor, used in the synthesis of dyes and pigments.

    Ethyl 2-cyano-3-phenylprop-2-enoate: A compound with similar structural features, used in different chemical reactions. The uniqueness of this compound lies in its specific diazenyl linkage and the presence of both nitro and ester functional groups, which contribute to its diverse reactivity and applications.

Properties

CAS No.

61145-13-9

Molecular Formula

C12H12N4O6

Molecular Weight

308.25 g/mol

IUPAC Name

ethyl 3-[(2,4-dinitrophenyl)diazenyl]but-2-enoate

InChI

InChI=1S/C12H12N4O6/c1-3-22-12(17)6-8(2)13-14-10-5-4-9(15(18)19)7-11(10)16(20)21/h4-7H,3H2,1-2H3

InChI Key

PCMNUZIMEGIQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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